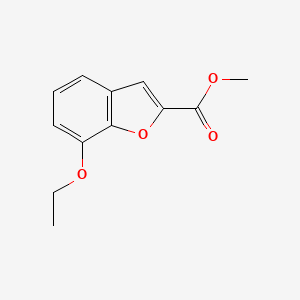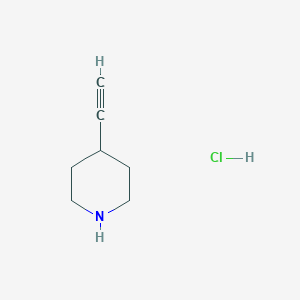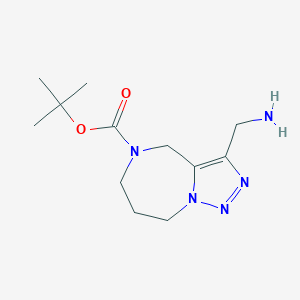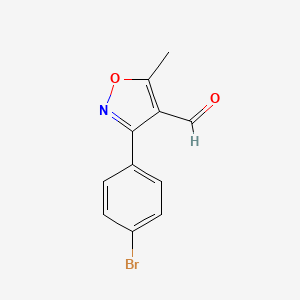
4-溴-9,9-二苯基-9H-芴
描述
4-Bromo-9,9-diphenyl-9H-fluorene is an organic compound with the chemical formula C25H17Br. It is a white to pale yellow crystalline solid known for its good thermal stability and solubility in organic solvents . This compound is widely used as an intermediate in organic synthesis and has applications in various fields such as fluorescent dyes, organic electronic devices, and liquid crystal displays .
科学研究应用
4-Bromo-9,9-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the development of fluorescent probes and markers due to its excellent fluorescence properties.
Medicine: Investigated for potential use in drug development and diagnostic tools.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs), and in liquid crystal displays
作用机制
Target of Action
It is known to be an important organic synthesis intermediate , and it’s often used in the field of fluorescent dyes, organic electronic devices, and liquid crystal displays .
Mode of Action
It is known for its excellent fluorescence performance and is often used as a fluorescent probe and fluorescent label . This suggests that it may interact with its targets by emitting light when excited, allowing for the visualization of structures or processes.
Pharmacokinetics
It is known that the compound has a molecular weight of 39731 and a predicted density of 1.363±0.06 g/cm3 . It is soluble in some organic solvents such as acetone and chlorinated hydrocarbons .
Action Environment
The action, efficacy, and stability of 4-Bromo-9,9-diphenyl-9H-fluorene can be influenced by various environmental factors. It is stable under normal temperatures but may degrade or decompose under high temperatures, in the presence of oxygen, or when exposed to light . Therefore, it should be stored in a dry, room temperature environment . It is also important to avoid direct contact with skin and eyes, and to avoid exposure to fire sources and oxidants .
生化分析
Biochemical Properties
4-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 4-Bromo-9,9-diphenyl-9H-fluorene and these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of 4-Bromo-9,9-diphenyl-9H-fluorene on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-9,9-diphenyl-9H-fluorene has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-9,9-diphenyl-9H-fluorene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, 4-Bromo-9,9-diphenyl-9H-fluorene has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-9,9-diphenyl-9H-fluorene can change over time. The stability and degradation of this compound are important factors to consider. 4-Bromo-9,9-diphenyl-9H-fluorene is generally stable at room temperature but may degrade under high temperatures, oxygen, and light exposure. Long-term studies have shown that prolonged exposure to 4-Bromo-9,9-diphenyl-9H-fluorene can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-9,9-diphenyl-9H-fluorene vary with different dosages in animal models. At low doses, it may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
4-Bromo-9,9-diphenyl-9H-fluorene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of specific metabolites within the cell. The metabolic pathways of 4-Bromo-9,9-diphenyl-9H-fluorene are complex and can vary depending on the specific cellular context .
Transport and Distribution
Within cells and tissues, 4-Bromo-9,9-diphenyl-9H-fluorene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Bromo-9,9-diphenyl-9H-fluorene within different cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-9,9-diphenyl-9H-fluorene is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-Bromo-9,9-diphenyl-9H-fluorene can affect its interactions with other biomolecules and its overall biochemical effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene typically involves the following steps:
Reaction of Diphenyl Ketone with Sodium Bromide: This reaction produces 2-bromodiphenyl ketone.
Reaction of 2-Bromodiphenyl Ketone with p-Phenylketone: This step generates 4-Bromo-9,9-diphenyl-9H-fluorene.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the above laboratory procedures, scaled up for industrial applications. The compound is produced under controlled conditions to ensure purity and yield .
化学反应分析
Types of Reactions: 4-Bromo-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the fluorene core or the phenyl groups attached to it.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
相似化合物的比较
4-Bromo-9,9-dimethyl-9H-fluorene: Similar in structure but with methyl groups instead of phenyl groups.
2-Bromo-9,9-diphenyl-9H-fluorene: Another brominated fluorene derivative with the bromine atom at a different position.
9,9-Diphenyl-9H-fluorene: Lacks the bromine atom, used in similar applications but with different reactivity.
Uniqueness: 4-Bromo-9,9-diphenyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWATBVKPGTOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857050 | |
| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713125-22-5 | |
| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)



![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)



